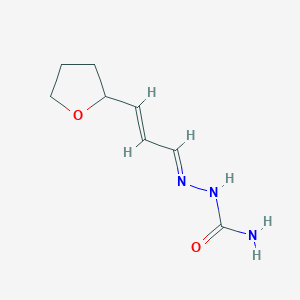
N-(4,6-diphenylpyrimidin-2-yl)cyclobutanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,6-diphenylpyrimidin-2-yl)cyclobutanecarboxamide is a synthetic organic compound characterized by a pyrimidine ring substituted with phenyl groups at positions 4 and 6, and a cyclobutanecarboxamide moiety at position 2
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-diphenylpyrimidin-2-yl)cyclobutanecarboxamide typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between benzaldehyde derivatives and urea or thiourea in the presence of a base such as sodium ethoxide.
Substitution at Positions 4 and 6: Phenyl groups are introduced at positions 4 and 6 of the pyrimidine ring via Friedel-Crafts acylation using phenylacetyl chloride and aluminum chloride as a catalyst.
Cyclobutanecarboxamide Introduction: The cyclobutanecarboxamide moiety is attached through an amide coupling reaction, typically using cyclobutanecarboxylic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Halogenated phenyl derivatives.
科学研究应用
Chemistry
In chemistry, N-(4,6-diphenylpyrimidin-2-yl)cyclobutanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound has shown potential as an inhibitor of protein kinases, which are enzymes involved in cell signaling pathways. This makes it a candidate for the development of new therapeutic agents targeting diseases such as cancer.
Medicine
In medicinal chemistry, this compound is being investigated for its anticancer properties. Studies have shown that derivatives of this compound can inhibit the activity of Aurora kinase A, a protein involved in cell division, thereby inducing apoptosis in cancer cells .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
作用机制
The mechanism of action of N-(4,6-diphenylpyrimidin-2-yl)cyclobutanecarboxamide involves the inhibition of protein kinases, particularly Aurora kinase A. This inhibition disrupts the cell cycle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent phosphorylation of target proteins .
相似化合物的比较
Similar Compounds
4,6-diphenylpyrimidin-2-amine: Similar structure but lacks the cyclobutanecarboxamide moiety.
N-(4-(2-(4-(morpholinophenyl)amino)pyrimidin-4-yl)phenyl)acrylamide: Another pyrimidine derivative with anticancer properties.
Uniqueness
N-(4,6-diphenylpyrimidin-2-yl)cyclobutanecarboxamide is unique due to the presence of the cyclobutanecarboxamide moiety, which enhances its binding affinity and specificity for protein kinases. This structural feature distinguishes it from other pyrimidine derivatives and contributes to its potent biological activity.
属性
CAS 编号 |
820961-73-7 |
|---|---|
分子式 |
C21H19N3O |
分子量 |
329.4 g/mol |
IUPAC 名称 |
N-(4,6-diphenylpyrimidin-2-yl)cyclobutanecarboxamide |
InChI |
InChI=1S/C21H19N3O/c25-20(17-12-7-13-17)24-21-22-18(15-8-3-1-4-9-15)14-19(23-21)16-10-5-2-6-11-16/h1-6,8-11,14,17H,7,12-13H2,(H,22,23,24,25) |
InChI 键 |
FCILSIOUGDWQSA-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)C(=O)NC2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-((4-Ethyl-4H-furo[3,2-b]indol-2-yl)methylene)hydrazinecarboxamide](/img/structure/B12919035.png)




![8-[(3-Aminopropyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12919067.png)
![N-[4-[(E)-hydroxyiminomethyl]-2-phenylpyrazol-3-yl]formamide](/img/structure/B12919071.png)

![N''-[5-(4-Aminophenyl)-1,3,4-thiadiazol-2-yl]guanidine](/img/structure/B12919089.png)
